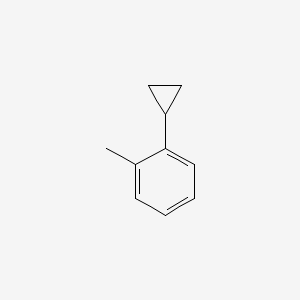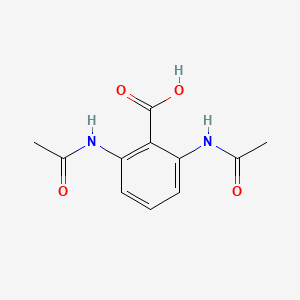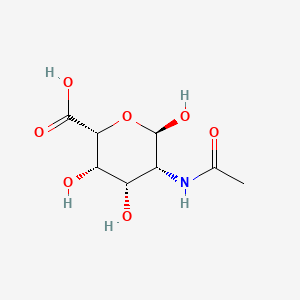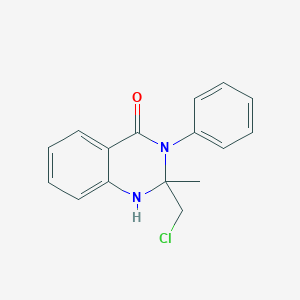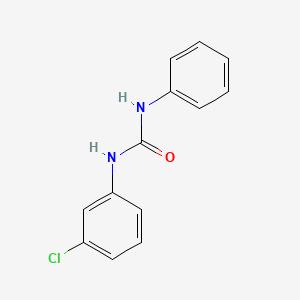
1-(3-Chlorophenyl)-3-phenylurea
Overview
Description
1-(3-Chlorophenyl)piperazine (mCPP) is a widespread new psychoactive substance that produces stimulant and hallucinogenic effects similar to those sought from ecstasy . It has been introduced by organized crime through the darknet as part of the illicit ecstasy market .
Synthesis Analysis
The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield .
Molecular Structure Analysis
The molecular structure of 1-(3-Chlorophenyl)piperazine is characterized by two carbon and three nitrogen atoms .
Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)piperazine hydrochloride appears as a white solid . It has a melting point range of 214 °C / 417.2 °F .
Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
1-(3-Chlorophenyl)-3-phenylurea, as a part of thiourea derivatives, has demonstrated potential in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds, including variants like 1-(3-chlorophenyl)-3-cyclohexylthiourea, have also been explored as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques. This dual capability of enzyme inhibition and metal detection makes these derivatives valuable for both biological research and environmental monitoring (Rahman et al., 2021).
Herbicide and Pesticide Analysis
Phenylurea compounds, including those with chlorophenyl groups, are commonly used as herbicides. Studies on these compounds, such as their metabolites in plants, their adsorption by soils, and their photodecomposition, provide insights into their environmental impact and degradation processes. For instance, studies have investigated the adsorption characteristics of phenylurea herbicides in soils, which is crucial for understanding their environmental persistence and potential for groundwater contamination (Kozak & Weber, 1983).
Molecular Docking and Pharmaceutical Applications
The structural and conformational properties of phenylurea derivatives make them candidates for molecular docking studies, often in the search for new pharmaceutical agents. For example, the conformational profile and molecular docking of 1,1-dimethyl-3-phenylurea have been explored to assess its potential as an anticancer agent (Haruna et al., 2019).
Bioremediation Technology
In the context of environmental science, phenylurea herbicides like diuron have been the focus of bioremediation studies. Techniques to enhance the bioavailability and degradation of these compounds in contaminated soils are being developed, using microbial consortia and cyclodextrin-based technologies (Villaverde et al., 2012).
Antimicrobial Activity
Certain derivatives of phenylurea have shown antimicrobial properties. Compounds like 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have been synthesized and tested for their efficacy against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Safety and Hazards
Future Directions
The synthesis and evaluation of new adamantyl-containing 1,3-disubstituted thioureas as soluble epoxide hydrolase inhibitors are relevant . The substitution of adamantane with natural monoterpene fragments or their simultaneous introduction into the same molecule can provide great benefits in the field of green chemistry .
properties
IUPAC Name |
1-(3-chlorophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVXYHYXISZSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304197 | |
| Record name | 1-(3-Chlorophenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2008-71-1 | |
| Record name | 3-Chlorocarbanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorophenyl)-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




